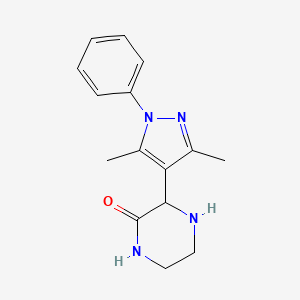
3-(4-(Benzyloxy)phenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Benzyloxy)phenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been found to exhibit several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has shown that derivatives of pyrazole-based carbohydrazides exhibit significant antibacterial properties. For example, a study by Mohammad Idrees et al. (2016) synthesized pyrazole-based carbohydrazone derivatives and evaluated their inhibitory effects against various bacterial strains, demonstrating moderate to good antibacterial activities. These findings suggest that structurally related compounds, including "3-(4-(Benzyloxy)phenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide", could possess similar antibacterial properties and merit further investigation in this area (Mohammad Idrees Roshan D. Nasareb, Naqui J. Siddiquia, 2016).
Anti-inflammatory Activity
Another study highlights the anti-inflammatory potential of pyrazole-based compounds. G. Mustafa et al. (2016) reported on novel benzenesulfonamide derivatives synthesized from celecoxib, a known anti-inflammatory drug. These compounds exhibited significant in vivo anti-inflammatory activities, suggesting that the structural framework of pyrazole carbohydrazides has potential for developing new anti-inflammatory agents with minimal or no ulcerogenic effects (G. Mustafa, M. Zia-ur-Rehman, I. Khan, et al., 2016).
Anticancer Activity
The anticancer activity of pyrazole derivatives is another area of significant interest. A study by O. Farahat and K. Atta (2014) on the synthesis and evaluation of novel oxadiazolyl- and pyrazolylquinoxalines demonstrated high anti-tumor activities against several cancer cell lines. This suggests that compounds with the pyrazole carbohydrazide structure, similar to "this compound", could be potent candidates for anticancer drug development (O. Farahat, K. Atta, 2014).
Propiedades
IUPAC Name |
3-(4-phenylmethoxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c29-23(28-25-15-19-8-4-5-13-24-19)22-14-21(26-27-22)18-9-11-20(12-10-18)30-16-17-6-2-1-3-7-17/h1-15H,16H2,(H,26,27)(H,28,29)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEIBCZEHAJHES-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303104-87-2 |
Source


|
| Record name | 3-(4-(BENZYLOXY)PHENYL)-N'-(2-PYRIDINYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

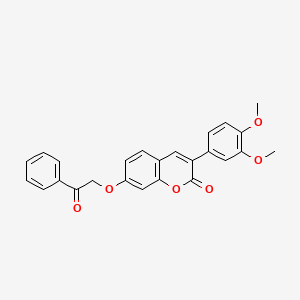
![5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2583393.png)


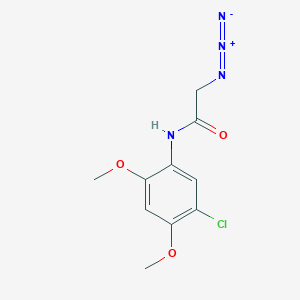
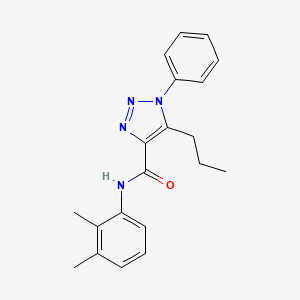
![[4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2583399.png)

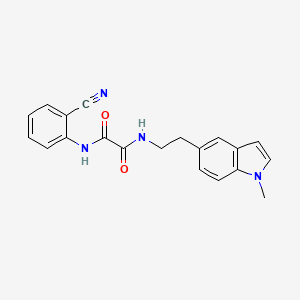
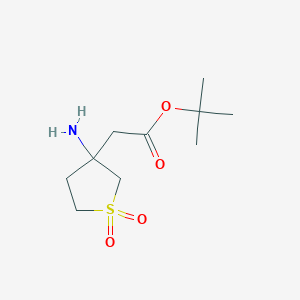
![2-Chloro-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B2583409.png)
![N-[1-(3-Dimethylamino-propylcarbamoyl)-2-(4-fluoro-phenyl)-vinyl]-benzamide](/img/structure/B2583412.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide](/img/structure/B2583413.png)
